Quinine hydrochloride dihydrate
Overview
Description
Quinine hydrochloride dihydrate is a chemical compound derived from quinine, an alkaloid found in the bark of the cinchona tree. It is primarily known for its antimalarial properties and has been used for centuries to treat malaria. This compound is also used in various other medical and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Quinine hydrochloride dihydrate primarily targets the Plasmodium species , which are the parasites responsible for malaria . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . Additionally, it has been found to inhibit certain types of gap junction channels, including those formed between neurons via Cx36 .
Mode of Action
As a weak base, it is concentrated in the food vacuoles of P. falciparum . It also blocks Cx36 and Cx50 junction currents in a reversible and concentration-dependent manner .
Biochemical Pathways
Quinine affects the biochemical pathways of the Plasmodium species. It interferes with the parasite’s digestion of hemoglobin, disrupting its lifecycle
Pharmacokinetics
Quinine is mostly bound to α-1 acid glycoprotein in body fluids upon administration . It is metabolized in the liver, primarily by CYP3A4 and CYP2C19 . The elimination half-life of quinine is 8-14 hours in adults and 6-12 hours in children . About 20% of quinine is excreted by the kidneys .
Result of Action
The primary result of quinine’s action is the treatment of malaria caused by Plasmodium falciparum that is resistant to chloroquine . It also serves as an analgesic drug . Quinine’s action on gap junction channels reduces the open probability of these channels .
Action Environment
The action, efficacy, and stability of quinine can be influenced by various environmental factors. For instance, the severity of infection, routes of administration, and nutritional status can impact quinine’s pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinine hydrochloride dihydrate can be synthesized by reacting quinine with hydrochloric acid in the presence of water. The reaction typically involves dissolving quinine in a suitable solvent, such as 1-propyl alcohol, and then adding concentrated hydrochloric acid. The mixture is stirred and allowed to react, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves extracting quinine from the bark of cinchona trees. The extracted quinine is then purified and reacted with hydrochloric acid to form the hydrochloride salt. The final product is crystallized to obtain the dihydrate form, which is then dried and packaged for use .
Chemical Reactions Analysis
Types of Reactions
Quinine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine and ammonia are used for substitution reactions
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinine derivatives.
Scientific Research Applications
Quinine hydrochloride dihydrate has a wide range of scientific research applications:
Biology: Studied for its effects on potassium channels and muscle membranes.
Medicine: Primarily used as an antimalarial drug, but also investigated for its potential in treating other diseases such as babesiosis and nocturnal leg cramps
Industry: Used in the production of tonic water and other beverages to impart a bitter taste.
Comparison with Similar Compounds
Similar Compounds
Quinidine: Another alkaloid derived from the cinchona tree, used as an antiarrhythmic agent.
Chloroquine: A synthetic antimalarial drug with a similar mechanism of action.
Hydroxychloroquine: A derivative of chloroquine, also used to treat malaria and autoimmune diseases
Uniqueness
Quinine hydrochloride dihydrate is unique due to its long history of use and its slow development of resistance compared to other antimalarial drugs. Its ability to treat severe and cerebral malaria, as well as its use in combination therapies, makes it a valuable compound in the fight against malaria .
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQKYZPYCSTMEI-FLZPLBAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047694 | |
Record name | Quinine hydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6119-47-7 | |
Record name | Quinine hydrochloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006119477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinine hydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUININE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/711S8Y0T33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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